6-Hydroxy-TSU-68

Description

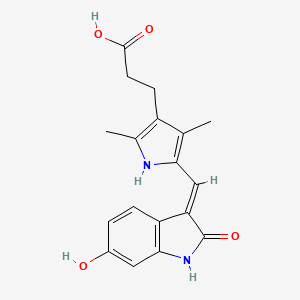

This compound is a hybrid heterocyclic molecule featuring an indole-pyrrole core conjugated with a propanoic acid side chain. The indole moiety contains a 6-hydroxy-2-oxo substitution pattern, while the pyrrole ring is substituted with 2,4-dimethyl groups. The propanoic acid group enhances solubility in polar solvents and may participate in hydrogen bonding or ionic interactions, analogous to other bioactive carboxylic acid derivatives .

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C18H18N2O4/c1-9-12(5-6-17(22)23)10(2)19-15(9)8-14-13-4-3-11(21)7-16(13)20-18(14)24/h3-4,7-8,19,21H,5-6H2,1-2H3,(H,20,24)(H,22,23)/b14-8+ |

InChI Key |

YEVBDKUJUCJAMN-RIYZIHGNSA-N |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C/2\C3=C(C=C(C=C3)O)NC2=O |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)O)NC2=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid typically involves the following key steps:

Formation of the substituted pyrrole core : The 2,4-dimethyl-1H-pyrrole ring is constructed or obtained as a starting material, often functionalized at the 3-position with a propanoic acid substituent.

Synthesis or procurement of the 6-hydroxy-2-oxo-1H-indole derivative : This indole derivative, often in its 3-formyl or 3-acetyl form, is prepared or sourced, bearing the hydroxy and oxo substituents essential for biological activity.

Condensation reaction (aldol-type or Knoevenagel condensation) : The key step involves the condensation of the 3-position of the pyrrole ring with the indole derivative, forming a methylene bridge with an (E)- or (Z)-configuration double bond. This step is typically catalyzed by bases or acids under controlled conditions.

Detailed Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2,4-dimethyl-1H-pyrrole-3-propanoic acid | Pyrrole methylation and carboxylation steps | Established pyrrole chemistry methods |

| 2 | Synthesis of 6-hydroxy-2-oxo-1H-indole-3-carbaldehyde or equivalent | Hydroxylation and oxidation of indole precursors | Hydroxy and oxo groups introduced selectively |

| 3 | Condensation of pyrrole derivative with indole aldehyde | Base-catalyzed Knoevenagel condensation (e.g., piperidine, ammonium acetate) | Formation of (E)-configured methylene bridge |

| 4 | Purification and isolation | Chromatography (e.g., silica gel column), recrystallization | Ensures high purity and correct isomer form |

This synthetic approach aligns with typical methods for preparing indolylidene-pyrrole derivatives, as documented in patent literature and chemical databases.

Reaction Conditions and Optimization

Solvents : Commonly used solvents include ethanol, methanol, or acetonitrile, providing good solubility and reaction efficiency.

Temperature : Reactions are often conducted at room temperature or mildly elevated temperatures (25–60 °C) to favor selectivity and yield.

Catalysts : Mild bases such as piperidine or ammonium acetate facilitate the condensation without causing side reactions.

Reaction Time : Typically ranges from several hours to overnight, depending on reagent reactivity and desired conversion.

Representative Experimental Data

| Parameter | Typical Value |

|---|---|

| Reaction solvent | Ethanol |

| Catalyst/base | Piperidine (10 mol%) |

| Temperature | 40 °C |

| Reaction time | 12–24 hours |

| Yield | 65–85% (after purification) |

| Purity (HPLC) | >95% |

These parameters are optimized to maximize yield and purity while maintaining the (E)-configuration of the double bond.

Analytical Characterization

Post-synthesis, the compound is characterized by:

NMR Spectroscopy : Confirming the chemical shifts corresponding to the indole and pyrrole protons and carbons, verifying the methylene bridge formation.

Mass Spectrometry : Molecular ion peak consistent with molecular weight ~326 g/mol.

Infrared Spectroscopy (IR) : Characteristic bands for hydroxyl (OH), carbonyl (C=O), and carboxylic acid groups.

Chromatography (HPLC/LC-MS) : To confirm purity and isomeric form.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects . The hydroxy and oxo groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole Derivatives

- 3',5'-Diamino-5-chloro-1-methyl-2-oxo-1'-(p-tolyl)spiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile (19h): This spirocyclic indole derivative () shares the 2-oxoindole motif but lacks the pyrrole-propanoic acid linkage. The spiro architecture and imidazole fusion confer distinct conformational rigidity, which contrasts with the planar structure of the target compound. The absence of a carboxylic acid group reduces its polarity compared to the target molecule .

- (3S,5R,6E)-7-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic Acid: This fluorophenyl-substituted indole derivative () includes a heptenoic acid chain with hydroxyl groups, enhancing its hydrophilicity. Unlike the target compound, its indole ring is substituted with a 4-fluorophenyl group, which may increase metabolic stability but reduce π-π stacking interactions compared to the hydroxy-oxo substitution .

Pyrrole-Propanoic Acid Derivatives

- 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid (Haloxyfop): A herbicide (), haloxyfop shares the propanoic acid group but replaces the indole-pyrrole core with a pyridine-phenoxy system. The trifluoromethyl and chloro groups enhance lipophilicity, favoring membrane penetration in plants—a property absent in the target compound’s hydrophilic indole-pyrrole system .

- 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid (Fluazifop): Structurally similar to haloxyfop, fluazifop () also lacks heterocyclic conjugation but shares the propanoic acid functionality.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves condensation between 6-hydroxy-2-oxoindole-3-carbaldehyde and a 2,4-dimethylpyrrole precursor, followed by propanoic acid coupling—a strategy analogous to methods in for pyran derivatives .

- Druglikeness : Compared to haloxyfop, the target compound’s indole-pyrrole system may improve binding to mammalian targets (e.g., serotonin receptors) but reduce environmental stability due to hydrolytic sensitivity of the oxo group .

- Unresolved Questions: No crystallographic data (e.g., via SHELX ) or in vitro bioactivity data are available for the target compound, highlighting a need for further characterization.

Biological Activity

3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid is a complex organic compound notable for its unique structural features, which include an indole derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 326.3 g/mol. It features both a pyrrole ring and an indole moiety, which are known for their diverse biological activities. The indole derivatives have been widely studied for their potential in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Research indicates that 3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid interacts with several molecular targets. Its mechanism may involve:

- Inhibition of Enzymes : The compound may inhibit enzymes that play crucial roles in inflammatory processes and cancer cell proliferation.

- Receptor Binding : It is likely to bind to specific receptors or enzymes involved in disease pathways, modulating cellular responses.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

- Cytotoxicity : The compound exhibits significant cytotoxic activity against various cancer cell lines with IC50 values suggesting effective inhibition of cell growth. One study indicated that the compound's structure allows it to interact favorably with cancer cell targets, leading to apoptosis .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It may down-regulate the production of pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory diseases.

Case Studies

A series of experimental studies have been conducted to assess the biological activity of 3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on multiple cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). Results showed significant inhibition of cell proliferation with varying IC50 values depending on the cell line tested.

- Anti-inflammatory Effects : In animal models, the administration of this compound resulted in reduced levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between 3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid and structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 6-Hydroxyindole | Indole core with hydroxy group | Known for neuroprotective properties |

| 2-Methylindole | Methyl substitution on indole | Exhibits antimicrobial activity |

| 4-Dimethylaminobenzaldehyde | Aromatic aldehyde | Used in dye synthesis and biological assays |

This comparison highlights the diversity of biological activities associated with indole derivatives while emphasizing the unique structural aspects that may contribute to the specific therapeutic potentials of 3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.